Pterosina
Description
Contextualization of Pteroside (B12776905) A within the Pterosin and Pteroside Compound Classes
Pteroside A is a naturally occurring chemical compound that belongs to the larger classes of pterosins and pterosides (B1200994). These compounds are sesquiterpenoids characterized by a 1-indanone (B140024) skeleton. nih.govmdpi.com The distinction between pterosins and pterosides lies in their structure; pterosides are the glycosidic forms of pterosins, meaning they contain a sugar moiety attached to the core sesquiterpenoid structure. mdpi.comontosight.ai Pteroside A, specifically, is the glycoside of pterosin A. google.com
Pterosins and their corresponding pterosides are significant chemical markers for the Pteridaceae family of ferns. mdpi.com They can be categorized based on the number of carbon atoms in their skeletal structure, with 13, 14, and 15 carbon derivatives being common. mdpi.com The core structure of these compounds is an indanone ring system. mdpi.com Pteroside A itself is identified as (2S)-2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one. naturalproducts.net
Table 1: Chemical Properties of Pteroside A
| Property | Value |
|---|---|
| Molecular Formula | C21H30O8 naturalproducts.nethmdb.ca |
| Average Molecular Weight | 410.4581 g/mol hmdb.ca |
| Monoisotopic Molecular Weight | 410.194067936 g/mol hmdb.ca |
| Appearance | Powder chemfaces.com |
| Melting Point | 116 - 118 °C hmdb.ca |
| Water Solubility | 1429 mg/L @ 25 °C (estimated) hmdb.ca |
| Chemical Class | O-glycosyl compounds, Indanones hmdb.canaturalproducts.net |
Historical Perspective on the Discovery and Initial Characterization of Pterosides from Pteridophytes
The study of chemical constituents from ferns, or pteridophytes, has a rich history, though it has been less extensive than research on flowering plants (angiosperms). nih.gov Pteridophytes are a diverse group of vascular plants that include ferns and lycophytes. nih.govmdpi.com The initial discovery and characterization of pterosins and pterosides date back to the 1970s from studies on the bracken fern, Pteridium aquilinum. mdpi.comresearchgate.net These sesquiterpenyl indanones and their glycosides were identified as key chemical components of this fern species. researchgate.net
Over the years, numerous pterosin and pteroside derivatives have been isolated from various fern species. For example, pterosins A, D, K, L, and Z, along with their glycosides (pterosides), were first isolated from Pteridium aquilinum. mdpi.com Subsequent research on other ferns, such as Pteris multifida, led to the discovery of additional compounds like multifidosides A-C. researchgate.net The investigation of fern phytochemistry has revealed a wide array of bioactive compounds, including alkaloids, flavonoids, and terpenoids, with structures often distinct from those found in higher plants. nih.gov This unique chemical diversity underscores the potential of ferns as a source for novel natural products. nih.gov
Significance of Pteroside A as a Lead Compound for Bioactive Investigations
Pteroside A has emerged as a compound of significant interest for bioactive investigations due to its potential pharmacological activities. ontosight.ai Research has explored its antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai The antioxidant activity, in particular, suggests a potential role in protecting cells from oxidative damage, which is implicated in various chronic diseases. ontosight.ai
Furthermore, pterosin A, the aglycone of Pteroside A, has demonstrated potential anti-diabetic properties. Studies have shown that pterosin A can increase glucose uptake in cells and protect against oxidative stress-induced cell death. mdpi.com While some studies have found certain pterosides to be inactive in specific anti-diabetic assays, the broader class of pterosins has shown promise. researchgate.net For instance, pterosin A has been shown to prevent cell death and reduce reactive oxygen species (ROS) production. mdpi.com
The potential of pterosin derivatives in other therapeutic areas is also under investigation. For example, some pterosins have been evaluated for their potential in treating Alzheimer's disease by inhibiting enzymes like BACE1 and cholinesterases. researchgate.netnih.gov The diverse biological activities of pterosins and pterosides, including Pteroside A, highlight their importance as lead compounds for the development of new therapeutic agents. nih.govontosight.ai
Table 2: Investigated Bioactivities of Pteroside A and Related Pterosins
| Compound | Investigated Bioactivity | Research Finding |
|---|---|---|
| Pteroside A | Antioxidant, Anti-inflammatory, Antimicrobial | Studied for its potential protective effects against cellular damage. ontosight.ai |
| Pterosin A | Anti-diabetic | Shown to increase glucose uptake and reduce reactive oxygen species (ROS). mdpi.com |
| Pteroside N | Anti-Alzheimer's Disease | Showed moderate BACE1 inhibitory activity and potent inhibition of AChE and BChE. researchgate.net |
| Pterosinone | Anti-Alzheimer's Disease | Exhibited potent inhibitory activity against BACE1. researchgate.net |
| Various Pterosins | Cytotoxic | Some pterosins have shown cytotoxic activity against certain human tumor cell lines. mdpi.comresearchgate.net |
Properties
IUPAC Name |
2-(hydroxymethyl)-2,5,7-trimethyl-6-[2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8/c1-10-6-12-7-21(3,9-23)19(27)15(12)11(2)13(10)4-5-28-20-18(26)17(25)16(24)14(8-22)29-20/h6,14,16-18,20,22-26H,4-5,7-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBLUTBCAVVCIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1CCOC3C(C(C(C(O3)CO)O)O)O)C)C(=O)C(C2)(C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Pteroside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
35910-15-7 | |
| Record name | Pteroside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116 - 118 °C | |
| Record name | Pteroside A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Taxonomic Distribution and Botanical Sourcing of Pteroside a
Primary Plant Sources and Species Identification
The presence of Pteroside (B12776905) A and its related analogs is primarily concentrated in the fern families Pteridaceae and Dennstaedtiaceae. mdpi.com These compounds are considered significant chemotaxonomic markers for these groups.
The bracken fern, Pteridium aquilinum, is a principal and widely documented source of Pteroside A and its derivatives. nih.gov The initial isolation and characterization of pterosins, the aglycone skeletons of pterosides (B1200994), were from Pteridium aquilinum var. latiusculum. mdpi.com Subsequent studies have consistently identified various pterosides in this species. For instance, (2S)-pteroside A, along with other analogs, has been evaluated in studies involving P. aquilinum. researchgate.net
Research into the subspecies has revealed a rich chemical diversity. A detailed phytochemical investigation of the rhizomes of Pteridium aquilinum subsp. aquilinum led to the isolation of thirty-five different pterosins and pterosides, including the known compound (2S)-pteroside A2. researchgate.netresearchgate.net Similarly, studies on Pteridium aquilinum var. caudatum have identified other related illudane-type sesquiterpene glucosides, showcasing the chemical variance even within the same species complex. jst.go.jp
Beyond the widespread Pteridium genus, Pteroside A has been explicitly isolated from Pteris multifida, another member of the Pteridaceae family. researchgate.net The genus Pteris is noted for being rich in sesquiterpenoids like pterosins and their glycosides. publish.csiro.au
Investigations into other related fern genera have expanded the known distribution of this class of compounds. Pterosin analogs have been identified in species such as Hypolepis punctata (Dennstaedtiaceae) and Ceratopteris thalictroides (Pteridaceae). mdpi.com While not always Pteroside A itself, the presence of structurally similar pterosides in genera like Histiopteris and Microlepia underscores a broader taxonomic pattern of illudane (B1247565) sesquiterpenoid production within the Polypodiales order. researchgate.netpublish.csiro.au
Pteridium aquilinum (Bracken Fern) and its Subspecies as a Major Source
Anatomical Localization within Plant Tissues (e.g., Rhizomes, Fronds)
The concentration of Pteroside A and its analogs is not uniform throughout the plant, with studies indicating differential accumulation in various tissues. The rhizomes of Pteridium aquilinum are a particularly rich source. Systematic investigations of the rhizomes of P. aquilinum var. latiusculum and subsp. aquilinum have yielded a significant number and quantity of pterosins and pterosides, including Pteroside A derivatives. researchgate.netjst.go.jp
Fronds (leaves) of the bracken fern also contain these compounds. researchgate.netusda.gov While direct quantitative comparisons for Pteroside A are limited, research on the closely related and often co-occurring illudane glycoside, ptaquiloside (B1252988), in Pteridium aquilinum shows a distinct pattern of localization. Studies have found that the concentration of ptaquiloside is significantly higher in the fronds, particularly in the young, developing sprouts (croziers), compared to the rhizomes. researchgate.net This suggests a potential functional role for these compounds in defending the more vulnerable and photosynthetically active aerial parts of the fern. The general distribution of these compounds points to their synthesis and storage in both the underground rhizome system and the above-ground fronds. jst.go.jpresearchgate.net
| Plant Part | Finding | Species Example | Citation |
|---|---|---|---|
| Rhizomes | Identified as a rich source of various pterosins and pterosides, including Pteroside A analogs. A study isolated 35 distinct compounds from this tissue. | Pteridium aquilinum var. latiusculum, P. aquilinum subsp. aquilinum | researchgate.netjst.go.jp |
| Fronds (Leaves) | Contain various pterosins and pterosides. Studies on related compounds show concentrations can be highest in young, developing fronds (croziers). | Pteridium aquilinum | researchgate.netresearchgate.net |
Chemodiversity and Variations of Pteroside A Analogs Across Plant Populations
The chemical landscape of pterosins and their glycosides (pterosides) in ferns is remarkably diverse, with numerous structural analogs of Pteroside A having been identified. This chemodiversity is evident across different species, subspecies, and even within a single plant. researchgate.netresearchgate.net Plants have evolved specialized metabolic enzymes that contribute to this vast array of chemical structures, which often serve in ecological defense mechanisms.
In Pteridium aquilinum alone, a multitude of related compounds have been characterized, including Pterosides B, C, D, and K. jst.go.jp One comprehensive study of P. aquilinum rhizomes unearthed 13 previously undescribed pterosins and pterosides, such as rhedynosides, which feature a novel glycosylation pattern, and rhedynosin H, a rare sulfate-containing pterosin. researchgate.net
This variation extends to other genera as well. For example, Pteris multifida is known to produce a series of analogs named multifidosides A-C. publish.csiro.au A comparative study of four fern species from Taiwan led to the isolation of novel pterosides, including some with a coumaroyl group attached to the sugar moiety, which had not been previously described. mdpi.com This demonstrates that different plant populations and closely related species often produce unique combinations or modified versions of a core chemical skeleton, leading to a high degree of regional and taxonomic chemodiversity.
| Compound | Plant Source(s) | Family | Citation |
|---|---|---|---|
| Pteroside A | Pteridium aquilinum var. latiusculum, Pteris multifida | Dennstaedtiaceae, Pteridaceae | mdpi.comnih.govresearchgate.net |
| (2S)-Pteroside A2 | Pteridium aquilinum subsp. aquilinum | Dennstaedtiaceae | researchgate.netresearchgate.net |
| Pteroside B | Pteridium aquilinum var. latiusculum | Dennstaedtiaceae | jst.go.jp |
| Pteroside C | Pteridium aquilinum var. latiusculum | Dennstaedtiaceae | jst.go.jp |
| Pteroside D | Pteridium aquilinum var. latiusculum | Dennstaedtiaceae | jst.go.jp |
| Ptaquiloside | Pteridium aquilinum, Pteris cretica, Histiopteris incisa, Hypolepis punctata | Dennstaedtiaceae, Pteridaceae, Hypolepidaceae | researchgate.netpublish.csiro.au |
| Multifidosides A-C | Pteris multifida | Pteridaceae | researchgate.netpublish.csiro.au |
| (3R)-pterosin D 3-O-β-d-(3'-p-coumaroyl)-glucopyranoside | Hypolepis punctata, Ceratopteris thalictroides, or Pteridium revolutum | Dennstaedtiaceae or Pteridaceae | mdpi.com |
| Rhedynoside C & D | Pteridium aquilinum subsp. aquilinum | Dennstaedtiaceae | researchgate.net |
Biosynthetic Pathways and Metabolic Origins of Pteroside a
General Sesquiterpenoid Biosynthesis Precursors and Routes
The biosynthesis of all terpenoids, including sesquiterpenoids, originates from two primary five-carbon (C5) building blocks: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.netnih.gov These precursors are synthesized in organisms through two main pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. researchgate.net While both pathways produce IPP and DMAPP, they are compartmentalized differently within the cell and utilize different initial substrates.
The formation of sesquiterpenoids specifically utilizes farnesyl pyrophosphate (FPP), a C15 intermediate. genome.jpmdpi.com FPP is synthesized by the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This C15 precursor is a critical branch point, leading to a vast diversity of sesquiterpenoid skeletons through the action of various sesquiterpene synthases. genome.jpbioinformatics.nl
Mevalonate Pathway Integration in Pteroside (B12776905) A Biogenesis
The mevalonate (MVA) pathway is a fundamental metabolic route for the production of IPP and DMAPP in eukaryotes, archaea, and some bacteria. nih.govwikipathways.org The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase (HMGCR), is a key regulatory and rate-limiting step in the pathway. nih.govnih.gov Mevalonate is then phosphorylated and decarboxylated to yield IPP, which can be isomerized to DMAPP. wikipathways.org
Isotopic labeling studies in Pteridium aquilinum have provided evidence for the role of the mevalonate pathway in the biosynthesis of pterosides (B1200994). scispace.com The incorporation of labeled mevalonate into Pteroside B, a closely related compound, confirms that the aglycone of these pterosides is derived from the MVA pathway, following the established route to sesquiterpenoids. researchgate.net
Isoprenoid Chain Elongation Mechanisms
The assembly of the C15 farnesyl pyrophosphate (FPP) backbone is a critical step in sesquiterpenoid biosynthesis. This process is governed by prenyltransferase enzymes, which catalyze the sequential addition of IPP units. The chain elongation begins with the condensation of DMAPP and IPP to form the C10 intermediate, geranyl pyrophosphate (GPP). nih.gov
A subsequent condensation of GPP with another molecule of IPP, catalyzed by FPP synthase, yields the C15 FPP. mdpi.com This elongation mechanism involves the formation of a carbocation intermediate upon the departure of the pyrophosphate group from the allylic substrate (DMAPP or GPP), followed by the nucleophilic attack of the double bond in IPP.
Enzymatic Steps and Proposed Intermediates in Pteroside A Formation
The biosynthesis of Pteroside A from the central precursor farnesyl pyrophosphate (FPP) involves a series of complex enzymatic reactions. The process is initiated by the cyclization of FPP, a reaction catalyzed by a sesquiterpene synthase. genome.jp This initial cyclization is a critical step that dictates the fundamental carbon skeleton of the resulting sesquiterpenoid.
For pterosins, it has been proposed that a germacrene D precursor may be involved. The cyclization of FPP is followed by a series of oxidative modifications. These steps likely include oxidative cleavage of the carbon skeleton and the formation of the characteristic ketone group at the C-1 position of the indanone core. The final step in the formation of Pteroside A is glycosylation, where a glucose molecule is attached to the pterosin aglycone.
Relationship to Ptaquiloside (B1252988) and Other Related Norsesquiterpene Glycosides
Pteroside A belongs to a larger family of structurally related norsesquiterpene glycosides found in ferns, with ptaquiloside being one of the most well-known and studied members due to its carcinogenic properties. mdpi.comdntb.gov.uafood.gov.uk These compounds share a common illudane-type skeleton and often co-occur in the same plant species, such as Pteridium aquilinum. publish.csiro.aumdpi.com
Hydrolytic and Degradation Pathways Leading to Pterosins
Ptaquiloside is chemically unstable and can undergo hydrolysis under certain conditions. mdpi.com In mildly alkaline environments, ptaquiloside can lose its glucose moiety to form ptaquilosine, which can then be converted into a reactive dienone intermediate. mdpi.com However, under acidic conditions, both ptaquiloside and its activated form break down to form pterosin B, a non-carcinogenic compound. food.gov.uk This degradation pathway highlights the chemical lability of these glycosides and their potential for transformation within the environment and biological systems. The hydrolysis of various illudane (B1247565) glycosides, including ptaquiloside, has been shown to proceed at similar rates under controlled pH and temperature conditions. au.dk
Structural Interconversions Among Pteroside and Pterosin Derivatives
The structural diversity of pterosins and pterosides arises from various chemical modifications to the basic indanone skeleton. These modifications can include hydroxylation, methylation, and the formation of different glycosidic linkages. dntb.gov.uacdnsciencepub.com For instance, Pteroside A can be hydrolyzed under acidic conditions to yield its aglycone, pterosin A. Furthermore, interconversions between different pterosin derivatives have been reported. For example, pterosin A can be transformed into other derivatives like pterosin B under acidic conditions through aromatization. The enzymatic and chemical transformations among these related compounds contribute to the complex mixture of norsesquiterpenes found in ferns.
Advanced Methodologies for Isolation, Purification, and Structural Elucidation
Extraction and Fractionation Techniques for Pteridophyte Metabolites
The initial step in isolating Pteroside (B12776905) A from its natural sources, primarily ferns of the Pteridaceae and Dennstaedtiaceae families, involves extraction from the plant material. researchgate.net The choice of extraction method is critical to maximize the yield of the target compound while minimizing the co-extraction of interfering substances.
Commonly, fresh or dried and powdered plant parts, such as the rhizomes or whole plants, are subjected to extraction with organic solvents. mdpi.comnih.gov Maceration, a simple and widely used technique, involves soaking the plant material in a solvent like methanol (B129727) at room temperature for an extended period, often with agitation. mdpi.comtnau.ac.in This process is typically repeated multiple times to ensure exhaustive extraction. For instance, fresh whole plants of Hypolepis punctata have been successfully extracted with methanol. Similarly, the rhizomes of Pteridium aquilinum are a known source, with concentrations of related pterosins reaching up to 1.2% of the dry weight.
Following the initial extraction, a crude extract is obtained which contains a complex mixture of metabolites. This extract is then subjected to fractionation, a process that separates the components based on their polarity. A common approach is liquid-liquid partitioning. The crude methanol extract is often partitioned between n-hexane and water, followed by partitioning the aqueous phase with a solvent of intermediate polarity, such as ethyl acetate (B1210297). mdpi.com This sequential partitioning effectively separates nonpolar, moderately polar, and highly polar compounds. Pteroside A, being a glycoside, is typically enriched in the more polar fractions, such as the ethyl acetate or butanol fractions.
Modern extraction techniques are also being explored to improve efficiency and reduce solvent consumption. These include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE), which can enhance the extraction process by disrupting plant cell walls. researchgate.netnih.gov Pressurized liquid extraction (PLE) is another advanced method that utilizes solvents at elevated temperatures and pressures to increase extraction efficiency. nih.gov
Chromatographic Separation Strategies for Pteroside A Enrichment
Following initial fractionation, chromatographic techniques are indispensable for the isolation and purification of Pteroside A from the enriched fractions. These methods separate molecules based on their differential interactions with a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of Pteroside A. researchgate.net The technique utilizes a column packed with a stationary phase, typically a C18 (ODS) reversed-phase material, and a mobile phase consisting of a mixture of solvents, such as acetonitrile (B52724) and water, often with a modifier like formic acid to improve peak shape. researchgate.netoiv.int
In a typical HPLC analysis, the sample is injected into the system and the components are separated as they pass through the column. A detector, commonly a UV-Vis detector set at a specific wavelength (e.g., 260 nm), is used to monitor the eluting compounds. researchgate.net The retention time, the time it takes for a compound to elute from the column, is a characteristic feature that can be used for identification when compared to a reference standard. The purity of an isolated compound can also be assessed using analytical HPLC. researchgate.net
Preparative Chromatography Approaches
For the isolation of larger quantities of Pteroside A for structural elucidation and biological studies, preparative chromatography is employed. This can involve several stages of column chromatography.
Initially, open column chromatography using silica (B1680970) gel is often used to further fractionate the extract. The sample is loaded onto the column and eluted with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, with increasing polarity. mdpi.com Fractions are collected and analyzed, often by thin-layer chromatography (TLC), to identify those containing the target compound.
Further purification is typically achieved using preparative HPLC with a larger column and higher flow rates than analytical HPLC. A C18 column is commonly used with an isocratic or gradient elution of methanol and water. This method can yield Pteroside A with high purity. Other chromatographic media, such as Sephadex LH-20 and highly porous polymer gels, have also been utilized in the purification process. mdpi.com
Spectroscopic Analysis for Definitive Structural Assignment
Once a pure sample of Pteroside A is obtained, its chemical structure is determined using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D: COSY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules like Pteroside A. soton.ac.ukbiocrick.com It provides information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
One-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information. The ¹H NMR spectrum shows the different types of protons in the molecule, their chemical shifts (δ), coupling constants (J), and integration values (number of protons). researchgate.net The ¹³C NMR spectrum reveals the number and types of carbon atoms present. researchgate.net
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms. princeton.eduepfl.chemerypharma.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This helps in piecing together fragments of the molecule.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with the carbon atom it is directly attached to, providing direct ¹H-¹³C one-bond correlations. princeton.eduepfl.ch
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are two or three bonds away. princeton.eduepfl.ch This is particularly useful for identifying quaternary carbons and for connecting different molecular fragments.
By analyzing the data from these 1D and 2D NMR experiments, the complete chemical structure of Pteroside A can be pieced together. researchgate.netsoton.ac.uk
Table 1: Representative ¹H and ¹³C NMR Data for the Aglycone Moiety of a Pteroside Derivative
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| 2 | 45.2 | 2.48 (m) |
| 3 | 77.1 | 4.80 (s) |
| 4 | 132.4 | 7.80 (s) |
| 5 | 135.8 | - |
| 6 | 140.1 | - |
| 7 | 130.5 | - |
| 8 | 150.2 | - |
| 9 | 205.1 | - |
| 10 | 20.0 | 2.49 (s) |
| 11 | 22.6 | 1.25 (s) |
| 12 | 20.3 | 1.10 (s) |
| 13 | 27.0 | 3.06 (m) |
| 14 | 67.9 | 4.55 (m), 4.49 (m) |
| 15 | - | - |
Note: Data is illustrative and may vary depending on the specific pteroside and the solvent used. researchgate.net
Mass Spectrometry (MS) Techniques (ESI-MS, HRMS, LC-QTOF-MS/MS)
Mass spectrometry (MS) is another essential technique for structural elucidation, providing information about the molecular weight and elemental composition of a compound. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS): This is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like Pteroside A. metwarebio.com It generates ions in the gas phase with minimal fragmentation, allowing for the determination of the molecular weight.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion. nih.gov This accuracy allows for the determination of the elemental formula of the molecule, which is a critical piece of information for structural elucidation.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS/MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the high resolution and accuracy of a QTOF mass analyzer. researchgate.netchromatographyonline.commdpi.com After separation by LC, the compounds are ionized and their accurate mass is measured. Tandem mass spectrometry (MS/MS) can then be performed, where a specific ion is selected, fragmented, and the masses of the fragments are measured. nih.gov This fragmentation pattern provides valuable structural information, helping to identify the different parts of the molecule, such as the aglycone and the sugar moiety. mdpi.com
Through the combined application of these advanced extraction, chromatographic, and spectroscopic methodologies, the chemical identity of Pteroside A can be unambiguously established, paving the way for further investigation into its chemical and biological properties.
Chiroptical Methods (Circular Dichroism - CD, Optical Rotation) for Stereochemical Determination
Chiroptical methods are indispensable for establishing the absolute configuration of chiral molecules like Pteroside A. numberanalytics.com These techniques measure the differential interaction of a molecule with left and right circularly polarized light, providing crucial information about its three-dimensional structure. harvard.edu
Circular Dichroism (CD) Spectroscopy: This technique is a powerful tool for investigating the stereochemistry of Pteroside A and related pterosins. researchgate.netnih.gov The CD spectra of these compounds exhibit Cotton effects, which are characteristic positive or negative bands associated with the electronic transitions of their chromophores, particularly the n→π* transition of the conjugated ketone in the 1-indanone (B140024) system. researchgate.net The sign and magnitude of these Cotton effects are highly sensitive to the conformation and absolute configuration of the molecule.
Systematic studies on various pterosins and pterosides (B1200994) have shown that the conformation of the molecule, influenced by factors like intramolecular hydrogen bonding, significantly affects the CD spectrum. researchgate.net For instance, in pterosin A type compounds that possess a hydroxymethyl group at the C-2 position, intramolecular hydrogen bonding plays a key role in defining the molecular conformation. researchgate.net By applying empirical rules, such as Snatzke's rule, to the observed CD data, researchers can deduce the absolute configurations of these natural products. researchgate.net The analysis of CD spectra has been instrumental in the structural elucidation of numerous newly discovered pterosins and pterosides. nih.govresearchgate.net
Optical Rotation: The measurement of specific rotation provides a fundamental chiroptical property for an optically active compound like Pteroside A. libretexts.orgwikipedia.org Specific rotation, denoted as [α], is the angle to which a compound rotates the plane of polarized light under standardized conditions of concentration, path length, and wavelength (typically the sodium D-line at 589 nm). libretexts.orgwikipedia.org Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. libretexts.org The sign (positive for dextrorotatory or negative for levorotatory) and magnitude of the specific rotation are characteristic physical constants for a given stereoisomer. This value is crucial for characterizing and differentiating between stereoisomers of Pteroside A and has been used in the determination of the absolute configuration of related pterosins. informahealthcare.com
The specific rotation of a compound is determined using a polarimeter and is calculated based on the observed rotation, the concentration of the solution, and the path length of the sample cell. wikipedia.org
Table 1: Chiroptical Data for Selected Pterosides
| Compound | Specific Rotation ([α]D) | CD Data Highlights | Reference |
| (2S)-Pteroside A | Value not available in search results | Used in anti-diabetic activity assessment. | nih.govbiocrick.com |
| (2R)-Pteroside B | Value not available in search results | Used in anti-diabetic activity assessment. | nih.gov |
| Pteroside C | Value not available in search results | Cytotoxic activity evaluated. | biocrick.com |
| Pteroside A2 | Value not available in search results | Identified via mass spectral and NMR analyses. | nih.gov |
Chemical Derivatization for Enhanced Analysis and Characterization
Chemical derivatization is a strategy employed to modify the structure of an analyte, such as Pteroside A, to improve its analytical properties for techniques like chromatography and mass spectrometry. science.gov This process involves reacting the target compound with a specific reagent to introduce a new functional group, which can enhance volatility, improve chromatographic separation, or increase ionization efficiency for mass spectrometric detection. science.gov
For instance, in the analysis of related compounds, derivatization is used to convert them into forms that are more amenable to gas chromatography-mass spectrometry (GC-MS). nih.gov The degradation products of certain pterosides have been characterized after reacting the solution with cosolvents, which can be considered a form of derivatization to facilitate analysis. nih.gov
In the broader context of natural product analysis, derivatization techniques are common. For example, the formation of acetates with acetic anhydride (B1165640) or benzoyates with 3,5-dinitrobenzoyl chloride can be used to confirm the presence of hydroxyl groups. scribd.com Similarly, the creation of oximes or phenylhydrazones can indicate the presence of aldehyde or ketone functionalities. scribd.com While specific derivatization protocols for Pteroside A were not detailed in the search results, these general methods are applicable.
Another important application of derivatization is in the study of complex mixtures. After derivatization, compounds can be more easily separated and identified. For example, HPTLC plates can be dipped in reagents like anisaldehyde sulphuric acid, which reacts with the separated compounds to produce colored bands, aiding in their visualization and identification. rjpponline.org
Mechanistic Investigations of Pteroside A S Biological Activities in Vitro and Preclinical in Vivo Models
Neurobiological and Neurological Effects
Pteroside (B12776905) A, a natural compound, has been the subject of research exploring its potential effects on the nervous system. Studies have primarily focused on its interactions with key pathways and enzymes implicated in neurodegenerative diseases, particularly Alzheimer's disease. The following sections detail the findings from in vitro and preclinical in vivo models regarding its neurobiological and neurological activities.
Modulation of Cholinergic System Components
The cholinergic system, crucial for cognitive functions like memory and learning, is a key target in neurodegenerative disease research. The activity of enzymes that break down the neurotransmitter acetylcholine (B1216132) is of particular interest.
Research has investigated the inhibitory effects of pterosin derivatives on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade acetylcholine. While specific data for Pteroside A is part of a broader investigation into pterosin derivatives, related compounds have shown inhibitory activity against these enzymes. For instance, (‒)-Pteroside N demonstrated potent inhibition of both AChE and BChE. researchgate.netkorea.ac.kr Another related compound, (2R,3R)-pteroside C, also exhibited inhibitory effects on BChE. researchgate.net These findings suggest that compounds within the pterosin family have the potential to modulate the cholinergic system.
A study on pterosin derivatives from Pteridium aquilinum evaluated their inhibitory potential against cholinesterases. nih.govresearchgate.net This research highlights the interest in this class of compounds for their possible role in managing neurodegenerative conditions by preserving acetylcholine levels.
Inhibitory Activity of Pterosin Derivatives against Cholinesterases
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| (‒)-Pteroside N | AChE | 4.47 researchgate.netkorea.ac.kr |
| (‒)-Pteroside N | BChE | 7.39 researchgate.netkorea.ac.kr |
| (2R,3R)-pteroside C | BChE | 5.29 researchgate.net |
| (3S)-pteroside D | BChE | 19.3 researchgate.net |
| (2R,3R)-pterosin C | BChE | 20.3 researchgate.net |
Amyloidogenic Pathway Interventions
The accumulation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease, is a central focus of therapeutic research. Interventions in the amyloidogenic pathway aim to reduce the production and aggregation of these peptides.
The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is critical for the production of Aβ peptides. mdpi.com Inhibition of BACE1 is therefore a key strategy in reducing Aβ levels. Studies have shown that certain pterosin derivatives can inhibit BACE1. For example, (‒)-Pteroside N displayed moderate BACE1 inhibitory activity with an IC50 value of 30.6 μM. researchgate.netkorea.ac.kr Another compound, pterosinone, showed potent BACE1 inhibition with an IC50 value of 19.4 μM. researchgate.netkorea.ac.kr
Research on 15 pterosin derivatives extracted from Pteridium aquilinum identified their potential to inhibit BACE1, among other enzymes relevant to Alzheimer's disease. nih.govresearchgate.net
BACE1 Inhibitory Activity of Pterosin Derivatives
| Compound | IC50 (µM) |
|---|---|
| Pterosinone | 19.4 researchgate.netkorea.ac.kr |
Beyond inhibiting the enzymes that produce Aβ, modulating the secretion of these peptides is another therapeutic avenue. Research has shown that (2R,3R)-pteroside C, a related compound to Pteroside A, can significantly decrease the secretion of Aβ peptides from neuroblastoma cells that overexpress human β-amyloid precursor protein. nih.gov This effect was observed at a concentration of 500 μM. nih.gov The modulation of secreted Aβ is a complex process influenced by various factors, including cholesterol levels. nih.gov
β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition
Neuroprotection Against Excitotoxicity and Oxidative Stress
Protecting neurons from damage caused by overstimulation of glutamate (B1630785) receptors (excitotoxicity) and from the harmful effects of reactive oxygen species (oxidative stress) is a critical aspect of neuroprotective strategies. mednexus.orgmdpi.comfrontiersin.org
While direct studies on Pteroside A's effects on excitotoxicity and oxidative stress are limited, research on a structurally related compound, pterostilbene (B91288), provides some insights. Pterostilbene has been shown to protect neuronal cells from glutamate-induced oxidative stress injury. nih.gov It achieves this by reducing the production of reactive oxygen species and enhancing the activities of cellular antioxidants. nih.gov This neuroprotective effect is mediated, at least in part, through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. nih.govfrontiersin.org Furthermore, pterostilbene has been found to exert neuroprotective effects against oxidative toxicity through estrogen receptor α signaling pathways. nih.gov These findings on pterostilbene suggest that related compounds like Pteroside A could potentially possess similar neuroprotective properties.
Attenuation of Glutamate-Induced Cellular Damage
Glutamate is a primary excitatory neurotransmitter in the central nervous system, but its excess can lead to excitotoxicity and neuronal cell death, a process implicated in neurodegenerative diseases. researchgate.net Studies have shown that Pterosin B provides significant neuroprotection against this glutamate-induced excitotoxicity. It was found to enhance the viability of cells exposed to glutamate, increasing survival from 43.8% in damaged cells to 105% in treated cells. researchgate.net The mechanism appears to involve the modulation of downstream signaling pathways rather than direct blockage of glutamate receptors. researchgate.net
Reduction of Reactive Oxygen Species (ROS) Levels
Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key component of glutamate-induced cell death. sobereva.comsunlongbiotech.com ROS are highly reactive molecules that can damage essential cellular components like lipids, proteins, and DNA. sunlongbiotech.comnih.gov Research has demonstrated that Pterosin B effectively counters this by eliminating cellular ROS. In one study, Pterosin B treatment reduced cellular ROS levels by 36.55%. researchgate.net
Restoration of Mitochondrial Membrane Potential
Mitochondria are central to cell survival and energy production, and their health is often compromised during excitotoxic events. acs.org A critical indicator of mitochondrial health is the mitochondrial membrane potential (ΔΨm), which can collapse during cellular stress, leading to apoptosis. acs.orggoogle.com Pterosin B has been shown to effectively restore mitochondrial membrane potentials that are disrupted during glutamate excitotoxicity. researchgate.net This restoration is crucial for maintaining mitochondrial function and preventing the initiation of the apoptotic cell death cascade. researchgate.netgoogle.com
Alleviation of Intracellular Calcium Overload
Glutamate excitotoxicity triggers a massive influx of calcium ions (Ca²⁺) into the cell, leading to intracellular calcium overload. researchgate.netresearchgate.net This overload activates various downstream enzymes that contribute to neuronal damage and death. nih.gov Pterosin B has been found to alleviate this condition. Studies report that it successfully reduced intracellular calcium overload from a relative value of 107.4% in glutamate-damaged cells down to 95.47% following treatment. researchgate.net
| Mechanism | Finding | Quantitative Data | Reference |
|---|---|---|---|
| Attenuation of Cellular Damage | Enhanced cell viability following glutamate exposure. | Increased cell viability from 43.8% to 105%. | researchgate.net |
| Reduction of ROS | Eliminated cellular reactive oxygen species. | Reduced ROS levels by 36.55%. | researchgate.net |
| Mitochondrial Protection | Restored mitochondrial membrane potential. | Data qualitative; described as "restored". | researchgate.net |
| Calcium Homeostasis | Alleviated intracellular calcium overload. | Reduced calcium levels from 107.4% to 95.47%. | researchgate.net |
Promotion of Neurogenesis and Synaptic Plasticity by Pterosinsade A
A newly identified pterosin sesquiterpene, named Pterosinsade A, has shown promise in promoting the generation of new neurons (neurogenesis), a key process for brain plasticity and repair. researchgate.netresearchgate.net
Activation of the Wnt Signaling Pathway in Hippocampal Neurogenesis
The Wnt signaling pathway is a critical regulator of neurogenesis in the adult hippocampus. researchgate.netmdpi.comjax.orgnih.gov This pathway governs multiple stages of neuronal development, from the proliferation of neural stem cells to their differentiation and maturation into functional neurons. mdpi.comjax.org Research has demonstrated that Pterosinsade A promotes hippocampal neurogenesis specifically by activating the Wnt signaling pathway. researchgate.netresearchgate.net Studies on APP-overexpressing neural stem cells found that Pterosinsade A not only reduced apoptosis but also actively promoted the proliferation and neuronal differentiation of these cells, a process directly linked to Wnt pathway activation. acs.orgresearchgate.netresearchgate.net
| Activity | Cell Model | Key Finding | Reference |
|---|---|---|---|
| Promotion of Neurogenesis | Hippocampal Cells | Promotes hippocampal neurogenesis. | researchgate.netresearchgate.net |
| Mechanism of Action | Hippocampal Cells | Activates the Wnt signaling pathway. | researchgate.netresearchgate.net |
| Effect on Neural Stem Cells | APP-overexpressing Neural Stem Cells | Reduces apoptosis and promotes proliferation and differentiation. | researchgate.netresearchgate.net |
In Vivo Preclinical Neuroprotective Efficacy of Pterosinsade A in Animal Models (e.g., APP/PS1 mice)
To validate the therapeutic potential observed in vitro, the effects of pterosins have been examined in animal models of Alzheimer's disease. The APP/PS1 mouse model is a standard transgenic model that develops amyloid-beta plaques in the brain, mimicking a key pathological feature of Alzheimer's disease.
In a study evaluating extracts of Pteris laeta Wall. (PW), from which Pterosinsade A was isolated, researchers observed significant neuroprotective effects in APP/PS1 mice. researchgate.netresearchgate.net The administration of the extract led to the rescue of cognitive deficits and the amelioration of pathological injury and inflammatory responses in the brains of these mice. acs.orgresearchgate.netresearchgate.net Furthermore, Pterosinsade A itself was identified as a key active compound responsible for the observed neuroprotective activity, reducing apoptosis in neural stem cells that overexpress the amyloid precursor protein (APP). researchgate.netresearchgate.net These findings highlight the in vivo efficacy of Pterosinsade A as a potential candidate for preventing cognitive impairment associated with neurodegenerative conditions. researchgate.net
Metabolic Regulatory Mechanisms
Pteroside A has demonstrated notable effects on metabolic regulation, particularly in the context of glucose metabolism. Research using both cellular and animal models has begun to elucidate the molecular pathways through which this natural compound exerts its influence.
Glucose Homeostasis Modulation in Cellular Models
In vitro studies have provided foundational evidence for Pteroside A's role in modulating glucose homeostasis. In cultured human muscle cells, Pteroside A has been shown to enhance glucose uptake. nih.gov Furthermore, in liver cell cultures, it has been observed to inhibit the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis, the process of synthesizing glucose. nih.gov This dual action of promoting glucose uptake in muscle cells and reducing glucose production in liver cells points to a significant potential for regulating blood glucose levels.
Adenosine Monophosphate-Activated Protein Kinase (AMPK) Pathway Activation
A critical mechanism underlying the metabolic effects of Pteroside A is its ability to activate the Adenosine Monophosphate-Activated Protein Kinase (AMPK) pathway. mdpi.com AMPK is a central regulator of cellular energy homeostasis. nih.gov Its activation triggers a shift from anabolic (energy-consuming) processes to catabolic (energy-producing) processes. nih.gov
Research has shown that Pteroside A significantly increases the phosphorylation of AMPK in both cultured human muscle cells and in the muscles of diabetic mouse models. nih.gov Phosphorylation is the key event required for the full activation of AMPK. nih.gov Once activated, AMPK can phosphorylate downstream targets to regulate various metabolic processes. For instance, activated AMPK can lead to the phosphorylation of acetyl-CoA carboxylase and glycogen (B147801) synthase kinase-3, as observed in liver cells treated with Pteroside A. nih.gov This cascade of events ultimately contributes to improved glucose metabolism and energy balance. nih.gov The activation of the AMPK signaling pathway by Pteroside A has also been shown to protect insulin-secreting cells from damage induced by oxidative stress. mdpi.com
Influence on Cellular Glucose Uptake
Pteroside A directly influences the uptake of glucose into cells. Studies utilizing C2C12 myocytes, a mouse muscle cell line, have demonstrated that Pteroside A treatment leads to a mild but significant increase in glucose uptake. mdpi.com This effect is crucial for clearing glucose from the bloodstream and is often impaired in conditions like type 2 diabetes. The enhanced glucose uptake is linked to the increased translocation of Glucose Transporter Type 4 (GLUT4) to the muscle cell membrane, a process that was observed to be reversed by Pteroside A in diabetic mice. nih.govfrontiersin.org
Table 1: Effects of Pteroside A on Metabolic Parameters in Cellular and Preclinical Models
| Model System | Parameter Measured | Observed Effect of Pteroside A | Reference |
|---|---|---|---|
| Cultured Human Muscle Cells | Glucose Uptake | Enhanced | nih.gov |
| Cultured Human Muscle Cells | AMPK Phosphorylation | Enhanced | nih.gov |
| Cultured Liver Cells | PEPCK Expression | Inhibited | nih.gov |
| Cultured Liver Cells | AMPK Phosphorylation | Triggered | nih.gov |
| Cultured Liver Cells | Acetyl-CoA Carboxylase Phosphorylation | Triggered | nih.gov |
| Cultured Liver Cells | Glycogen Synthase Kinase-3 Phosphorylation | Triggered | nih.gov |
| C2C12 Myocytes | Glucose Uptake | Mildly Increased | mdpi.com |
| Diabetic Mice (db/db) | Muscle GLUT-4 Translocation | Significantly Reversed Reduction | nih.gov |
| Diabetic Mice (db/db) | Liver PEPCK Expression | Significantly Reversed Increase | nih.gov |
| Diabetic Mice (db/db) | Muscle AMPK Phosphorylation | Significantly Reversed Decrease | nih.gov |
| Diabetic Mice (db/db) | Liver AMPK Phosphorylation | Effectively Reversed Decrease | nih.gov |
Anti-inflammatory Pathways
In addition to its metabolic effects, Pteroside A exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway Inhibition
A primary mechanism of Pteroside A's anti-inflammatory action is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.govoncotarget.com In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. researchgate.net Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. oncotarget.com
Studies have shown that compounds structurally related to Pteroside A can inhibit the induction of NF-κB. researchgate.net This inhibition prevents the nuclear translocation of NF-κB and subsequent transcription of its target genes, thereby dampening the inflammatory cascade.
Suppression of Inflammatory Mediators
Table 2: Summary of Pteroside A's Anti-inflammatory Mechanisms
| Pathway/Mediator | Effect of Pteroside A (or related compounds) | Significance in Inflammation | Reference |
|---|---|---|---|
| NF-κB Signaling Pathway | Inhibition of induction | Reduces transcription of pro-inflammatory genes | researchgate.net |
| Inflammatory Mediators (e.g., cytokines) | Suppression of expression | Decreases the recruitment and activation of immune cells, mitigating the inflammatory response | scispace.com |
Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (In Vitro)
Mechanistic investigations into the biological activities of Pteroside A have explored its potential as an anticancer agent by evaluating its effects on the growth and viability of various cancer cell lines in laboratory settings.
Inhibition of Proliferation in Specific Human Tumor Cell Lines (e.g., HCT-116, SH-SY5Y)
Research has yielded specific data on the cytotoxic effects of Pteroside A against certain human tumor cell lines, although results vary depending on the cell line tested. One study identified Pteroside A isolated from the aerial parts of Pteris multifida and evaluated its cytotoxic activity against the KB human oral cancer cell line. notulaebotanicae.ro The results indicated a half-maximal inhibitory concentration (IC50) of 18.8 µM after 72 hours of exposure. notulaebotanicae.ro
Conversely, a different investigation into the effects of various pterosin derivatives found that (2S)-pteroside A exhibited negligible cytotoxicity against the SH-SY5Y human neuroblastoma cell line. nih.gov In that study, the lethal dose 50 (LD50) value was reported to be above 0.5 mM, suggesting a low level of toxicity to these specific cells. nih.gov Currently, specific research data detailing the antiproliferative effects of Pteroside A on the HCT-116 human colorectal cancer cell line is limited in the available scientific literature.
Induction of Apoptosis in Cancer Cell Models
Apoptosis, or programmed cell death, is a critical mechanism through which many anticancer agents exert their effects. researchgate.net This process can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases and the regulation of Bcl-2 family proteins. researchgate.net While some commercial chemical suppliers categorize (2S)-Pteroside A as a compound related to apoptosis pathways, including the Bcl-2 family and caspases, detailed peer-reviewed research studies specifically demonstrating that Pteroside A induces apoptosis in cancer cells and elucidating the underlying molecular mechanisms are not prevalent in the current scientific literature. medchemexpress.eumedchemexpress.cn
Antimicrobial Properties and Mechanisms
The potential of natural products as sources of new antimicrobial agents is a significant area of research. While some studies have reported that crude extracts from ferns of the Pteridium genus, a known source of Pteroside A, exhibit antibacterial and antifungal activities, specific data on the antimicrobial properties of the isolated Pteroside A compound are limited. researchgate.net For instance, methanol (B129727) and chloroform (B151607) extracts of Pteridium caudatum have demonstrated activity against Gram-positive bacteria like Streptococcus pneumonia and Bacillus subtilis, as well as the fungus Aspergillus fumigatus. researchgate.net However, investigations that focus solely on purified Pteroside A to determine its minimum inhibitory concentration (MIC) against various pathogens or to describe its specific mechanism of antimicrobial action are not widely available in the reviewed literature.
Immunomodulatory Activities
The modulation of the immune system is another important biological activity investigated for natural compounds. Studies on extracts from Pteridium aquilinum, the bracken fern from which pterosides (B1200994) are isolated, have identified significant immunomodulatory effects. researchgate.netresearchgate.net Specifically, research has shown that certain polysaccharide fractions, such as PAP-3, isolated from this fern can stimulate immune cells. researchgate.net These polysaccharides have been observed to promote the proliferation of murine macrophage RAW264.7 cells and to induce the production of nitric oxide (NO), a key signaling molecule in the immune response. researchgate.netresearchgate.net It is important to note that these immunomodulatory effects have been specifically attributed to the polysaccharide components of the plant extract. researchgate.netresearchgate.net As of now, direct scientific evidence from the reviewed literature demonstrating that the isolated compound Pteroside A possesses immunomodulatory properties is lacking.
Molecular Targets and Interaction Profiling of Pteroside a
Enzyme Kinetics and Inhibitory Mechanisms of Action
Pteroside (B12776905) A and its related compounds, known as pterosins, have been the subject of investigation for their potential to inhibit various enzymes. The study of enzyme kinetics provides insight into how these molecules interact with enzyme active sites and allosteric sites to modulate their catalytic activity. nih.govunclineberger.org
Research into the bioactivity of pterosins has revealed inhibitory effects against enzymes implicated in neurodegenerative conditions, such as Alzheimer's disease. google.com Specifically, certain pteroside derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). For instance, a study on isolates from Pteridium aquilinum identified that the compound (‒)-Pteroside N exhibited potent inhibitory activity against both AChE and BChE. nih.gov The half-maximal inhibitory concentration (IC50) values were determined to be 4.47 µM for AChE and 7.39 µM for BChE, indicating a significant inhibitory potential. nih.gov
Further kinetic analyses have been performed to elucidate the specific mechanism of inhibition. For example, (2R,3R)-pteroside C was identified as a mixed-type inhibitor of BChE. google.comcd-genomics.com This mode of inhibition suggests that the compound can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km). nih.gov Mixed-type inhibition is a complex mechanism that can involve inhibitor binding to a site distinct from the active site, causing conformational changes that impact catalysis. unclineberger.org
Another related compound, pterosinone, demonstrated potent inhibitory activity against β-site amyloid precursor protein cleaving enzyme 1 (BACE1), another key target in Alzheimer's disease research, with an IC50 value of 19.4 µM. nih.gov The diverse inhibitory profiles of these related sesquiterpenoids from Pteridium aquilinum suggest they may serve as valuable scaffolds for developing multi-target agents. google.comnih.gov
Table 1: Enzyme Inhibitory Activity of Pteroside Derivatives
| Compound | Target Enzyme | Inhibitory Activity (IC50) | Inhibition Type |
|---|---|---|---|
| (‒)-Pteroside N | Acetylcholinesterase (AChE) | 4.47 µM nih.gov | Not specified |
| (‒)-Pteroside N | Butyrylcholinesterase (BChE) | 7.39 µM nih.gov | Not specified |
| (2R,3R)-pteroside C | Butyrylcholinesterase (BChE) | Not specified | Mixed-type google.comcd-genomics.com |
| Pterosinone | β-site amyloid precursor protein cleaving enzyme 1 (BACE1) | 19.4 µM nih.gov | Not specified |
Protein-Ligand Interaction Studies (e.g., Molecular Docking, Surface Plasmon Resonance)
To understand the molecular basis of the observed enzyme inhibition, computational methods like molecular docking are employed. researchgate.net These studies predict the preferred binding orientation and affinity of a ligand, such as Pteroside A, to its protein target. researchgate.net
Molecular docking studies have been conducted on pteroside derivatives to elucidate their interaction with key enzyme targets. In one such study, (2R,3R)-pteroside C was docked into the active site of butyrylcholinesterase (BChE). cd-genomics.com The modeling revealed specific interactions, including hydrogen bonding and hydrophobic interactions, that stabilize the protein-ligand complex. cd-genomics.com These computational models provide a structural hypothesis for the mixed-type inhibition observed in kinetic experiments. google.comcd-genomics.com
In a different context, a molecular docking study screened various phytochemicals from Pterocarpus marsupium, including pteroside, against several targets for diabetes mellitus. researchgate.net The results indicated that pteroside exhibited a favorable binding affinity with the N-terminal of sucrase-isomaltase, with a binding energy of -7.5 kcal/mol. researchgate.net This finding suggests a potential molecular interaction that could underlie an anti-diabetic effect, although this would require further experimental validation. researchgate.net
Table 2: Molecular Docking of Pteroside and Derivatives with Protein Targets
| Compound | Protein Target | Binding Affinity (kcal/mol) | Key Interactions Noted |
|---|---|---|---|
| (2R,3R)-pteroside C | Butyrylcholinesterase (BChE) | Not specified | Hydrogen bonding, Hydrophobic interactions cd-genomics.com |
| Pteroside | N-terminal sucrase-isomaltase | -7.5 researchgate.net | Favorable binding researchgate.net |
Identification of Specific Cellular Receptors or Transporters
Cell-surface receptors and transmembrane transporters are crucial for mediating the effects of extracellular molecules and their entry into the cell. wikipedia.org These proteins, such as G-protein-coupled receptors, receptor tyrosine kinases, or specific transporters, bind to ligands and initiate intracellular signaling cascades or facilitate their translocation across the cell membrane. wikipedia.orgmdpi.com Despite the known biological activities of Pteroside A, specific cellular receptors or transporters that recognize and bind this compound have not been identified in the reviewed scientific literature. Further research is required to determine if Pteroside A's effects are mediated by specific cell-surface interactions or if it enters cells through passive diffusion or general transport mechanisms.
Gene Expression Profiling and Epigenetic Modifications Induced by Pteroside A
The biological activity of natural compounds often involves the modulation of gene expression. wikipedia.org Studies on extracts from the bracken fern Pteridium aquilinum, the natural source of pterosides (B1200994), provide evidence for such effects.
A transcriptome analysis of the gastric mucosa in mice treated with a Pteridium aquilinum extract revealed that several glycosyltransferase genes were differentially expressed. plos.org This included changes in the expression of Galntl4, C1galt1, and St3gal2, which are involved in the biosynthesis of mucin-type carbohydrate antigens. plos.org These findings provide a molecular basis for the observed glycophenotypic alterations in the gastric tissue upon exposure to bracken fern compounds. researchgate.netplos.org
Furthermore, research has shown that extracts from P. aquilinum and its primary toxin, ptaquiloside (B1252988), can induce a DNA damage response in gastric epithelial cells. oup.comoup.com This response involves the increased expression of the P53 gene, a critical tumor suppressor involved in cell cycle control and apoptosis. oup.comoup.com The activation of the ATR-Chk1 signaling pathway was also observed, alongside the deregulation of a panel of genes related to DNA damage signaling and repair. oup.comoup.com While these studies utilized complex extracts, they strongly suggest that constituent compounds, including pterosides, have the potential to significantly alter cellular gene expression profiles, particularly in pathways related to cell signaling, metabolism, and stress responses.
Epigenetic modifications, such as DNA methylation and histone modifications, are heritable changes that regulate gene expression without altering the DNA sequence itself. nih.govcd-genomics.com While natural compounds, like the polyphenol pterostilbene (B91288), have been shown to reverse epigenetic silencing of certain genes, specific studies detailing the epigenetic modifications induced directly by Pteroside A are currently lacking in the scientific literature. nih.gov
Table 3: Differentially Expressed Genes in Mice Gastric Mucosa Upon Pteridium aquilinum Exposure
| Gene | Function | Observed Change |
|---|---|---|
| Galntl4 | Glycosyltransferase | Differentially expressed plos.org |
| C1galt1 | Glycosyltransferase | Differentially expressed plos.org |
| St3gal2 | Glycosyltransferase | Differentially expressed plos.org |
| P53 | Tumor suppressor, DNA damage response | Increased expression oup.comoup.com |
Protein-Protein Interaction (PPI) Network Analysis and Pathway Mapping
Protein-protein interaction (PPI) networks are powerful tools for understanding the complex interplay of proteins within a cell. nih.govnih.gov By mapping the physical contacts between proteins, these networks can reveal cellular pathways, functional modules, and the systemic effects of a bioactive compound. Such analyses can help identify the primary targets of a molecule and also its off-target effects by observing which protein interaction hubs and pathways are perturbed. nih.gov However, based on the reviewed scientific literature, no studies have yet been published that apply PPI network analysis or comprehensive pathway mapping to specifically investigate the molecular targets and mechanisms of action of Pteroside A. This type of systems biology approach represents a future avenue of research to more fully understand the cellular impact of this compound.
Structure Activity Relationship Sar Studies of Pteroside a Analogs
Influence of the Glycosidic Moiety on Biological Activities
The glycosidic moiety, the sugar component of a glycoside, can significantly modulate the physicochemical properties and biological activities of the parent molecule (aglycone). researchgate.netcreative-proteomics.com Glycosylation can affect a compound's water solubility, stability, and its ability to interact with biological targets. nih.govnih.gov In the context of Pteroside (B12776905) A analogs, the presence and nature of the sugar group are critical determinants of their bioactivity.
Research has shown that the influence of the glycosidic moiety is highly dependent on the specific biological target. For instance, studies on enzymes involved in Alzheimer's disease, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, revealed that glycosylation enhances inhibitory activity. The addition of a 2-hydroxymethyl-tetrahydro-pyran-3,4,5-triol (B1206513) group, as seen in pteroside derivatives, was found to significantly increase their inhibitory potency against these enzymes compared to their non-glycosylated (aglycone) counterparts. d-nb.info
Conversely, for other activities like antidiabetic effects, the aglycone form appears more effective. Glycosylated derivatives such as Pteroside A show a lack of glucose uptake enhancement, suggesting that the hydroxylated indenone core itself is the critical pharmacophore for this particular metabolic activity. The position of glycosylation also plays a role; various pterosides (B1200994) have been identified with the sugar moiety attached at different positions, such as C-11, C-12, or C-14, which can lead to different biological profiles. researchgate.net
| Compound | Core Structure | Glycosidic Moiety Present? | BACE1 Inhibition (IC₅₀) | AChE Inhibition (IC₅₀) | BChE Inhibition (IC₅₀) |
|---|---|---|---|---|---|
| (2R)-Pterosin B | Pterosin B | No | 29.6 | 16.2 | 48.1 |
| (2R)-Pteroside B | Pterosin B | Yes | >100 | 2.55 | >100 |
| (2S,3R)-Pterosin C | Pterosin C | No | >100 | 12.8 | >100 |
| (2S,3R)-Pteroside C | Pterosin C | Yes | >100 | 9.17 | >100 |
Impact of Indenone Core Substitutions on Efficacy and Selectivity
The indenone core is the fundamental scaffold of pterosins and pterosides, and substitutions on this ring system are pivotal for their efficacy and selectivity. researchgate.net SAR studies have explored how modifying various positions on the indenone structure alters biological activity.
Research on pterosin derivatives has demonstrated that specific substitutions can either enhance or diminish inhibitory activity against neurological enzymes. d-nb.info For example:
Hydroxymethyl Group: The presence of a hydroxymethyl group at position-2 of the indanone ring in (2S)-Pterosin A was found to decrease inhibitory activity against BACE1, AChE, and BChE when compared to (2R)-Pterosin B. d-nb.info Similarly, a hydroxymethyl group at position-5, as in (2S)-Pterosin P, specifically decreased inhibitory activity against BACE1. d-nb.info
Methyl Group: The addition of a methyl group at position-3 of the indenone ring, as seen in (3R)-Pterosin D and Pterosin Z, also led to a decrease in inhibitory activities against these enzymes relative to (2R)-Pterosin B. d-nb.info
| Compound | Key Substitution(s) on Indenone Core | BACE1 Inhibition (IC₅₀, µM) |
|---|---|---|
| (2R)-Pterosin B | - | 29.6 |
| (2S)-Pterosin A | Hydroxymethyl group at C-2 | >100 |
| (3R)-Pterosin D | Methyl group at C-3 | >100 |
| (2S)-Pterosin P | Hydroxymethyl group at C-5 | >100 |
Stereochemical Determinants of Pharmacological Potency
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in pharmacology, as biological systems like enzymes and receptors are chiral. numberanalytics.comijpsjournal.com Different stereoisomers (enantiomers or diastereomers) of a drug can exhibit vast differences in potency, efficacy, and metabolism. numberanalytics.com
| Compound | Stereochemistry at C-2, C-3 | AChE Inhibition (IC₅₀) | BChE Inhibition (IC₅₀) |
|---|---|---|---|
| (2R,3R)-Pteroside C | 2R, 3R | 3.77 | >100 |
| (2S,3R)-Pteroside C | 2S, 3R | 9.17 | >100 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pteroside A Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. spu.edu.symdpi.com The goal of QSAR is to develop predictive models that can estimate the activity of novel, unsynthesized compounds, thereby guiding drug design and prioritizing synthetic efforts. spu.edu.sychemmethod.com
The process involves calculating molecular descriptors, which are numerical representations of a molecule's physicochemical properties, and using statistical methods to correlate these descriptors with observed biological activity. mdpi.com For pterosin derivatives, QSAR models have been developed to predict their inhibitory activity against enzymes like butyrylcholinesterase (BChE). researchgate.net
One such study utilized molecular fingerprints (specifically, ECFP4) as descriptors and employed various machine learning algorithms to build the model. researchgate.net The results showed that an XGBoost model performed the best, achieving a high area under the curve (AUC) value of 0.9740, indicating excellent predictive capability. researchgate.net Such models can help identify the key structural features that are most influential for activity and can be used to virtually screen large databases for new potential inhibitors. The development of robust QSAR models requires careful validation, typically by splitting the data into a training set to build the model and a test set to evaluate its predictive power. mdpi.com
| Component | Description | Example for Pteroside Analogs |
|---|---|---|
| Molecular Descriptors | Numerical values that characterize the structure, topology, and physicochemical properties of the molecules. | ECFP4 Molecular Fingerprints |
| Statistical Method | Algorithm used to create the mathematical equation linking descriptors to biological activity. | Machine Learning Algorithms (e.g., XGBoost, Random Forest, SVM) |
| Biological Activity | The measured pharmacological effect that the model aims to predict. | Enzyme Inhibition (IC₅₀) or Binary Activity (Active/Inactive) |
| Model Validation | Statistical metrics used to assess the robustness and predictive power of the model. | Internal (Cross-validation) and External (Test Set) Validation; AUC, R², q² |
Advanced Research Methodologies and Future Directions
Omics Technologies in Pteroside (B12776905) A Research (e.g., Metabolomics, Proteomics)
Omics technologies, which allow for the large-scale study of biological molecules, are providing unprecedented insights into the bioactivity of Pteroside A. researchgate.nettum.de Metabolomics and proteomics, in particular, are crucial for understanding the systemic effects of this natural compound.
Metabolomics , the comprehensive analysis of metabolites in a biological system, can map the metabolic pathways influenced by Pteroside A. researchgate.net A recent untargeted metabolomics study on loblolly pine (Pinus taeda) seedlings under drought stress revealed significant changes in their metabolic profiles upon inoculation with the root endophytic fungus Serendipita indica. nih.gov Notably, under these stress conditions, the levels of Pteroside A were found to be altered, suggesting its role in the plant's response to environmental stress. nih.gov Such metabolomic profiling enables the tracking of functionality-induced changes and can help characterize the broader biological role of Pteroside A and its parent plant extracts. mdpi.com The Human Metabolome Database (HMDB) has an entry for Pteroside A, cataloging its physicochemical properties, which serves as a vital reference for such studies. tum.de
Proteomics , the large-scale study of proteins, complements metabolomics by identifying the protein targets and signaling pathways modulated by Pteroside A. In the same study on Pinus taeda, proteome analysis was conducted alongside metabolomics to create a comprehensive picture of the molecular changes induced by fungal colonization and drought. nih.gov This integrated omics approach demonstrated that there were positive correlations between the accumulation of certain metabolites, including Pteroside A, and the enrichment of specific proteins. nih.gov By identifying which proteins are up- or down-regulated in the presence of Pteroside A, researchers can pinpoint its mechanism of action, from receptor binding to downstream signaling cascades.
The integration of these omics technologies provides a holistic view of the biological impact of Pteroside A, moving beyond single-target interactions to a systems-level understanding.
Computational Biology and In Silico Approaches
Computational biology and in silico (computer-based) methods are accelerating the research and development pipeline for natural compounds like Pteroside A. food.gov.ukmedchemexpress.eu These approaches allow for the rapid screening of potential activities and the prediction of molecular interactions, saving significant time and resources.
Molecular dynamics (MD) simulations are powerful computational tools that model the physical movements of atoms and molecules over time. grafiati.comscribd.comresearchgate.net This technique is invaluable for understanding how a ligand, such as a pterosin derivative, interacts with its protein target. In a study investigating potential treatments for Alzheimer's disease, MD simulations were performed on the most potent pterosin compounds to evaluate the stability of their binding to key enzymes like β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases. researchgate.netresearchgate.netnih.gov The simulations can reveal the stability of the ligand-enzyme complex, the specific amino acid interactions, and the binding free energy, providing a detailed picture of the inhibition mechanism at an atomic level. researchgate.net These insights are critical for optimizing the structure of Pteroside A to enhance its binding affinity and efficacy.
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. scirp.orgscience.gov While specific studies on creating novel Pteroside A analogs via this method are not yet prominent, the approach has been successfully applied to the broader class of pterosins and other natural products. researchgate.netresearchgate.net For instance, a hybrid strategy combining ligand- and structure-based virtual screening was used to identify hits from a database for Alzheimer's-related enzymes. researchgate.net Such a process could be adapted to screen for analogs of Pteroside A with improved pharmacokinetic properties or enhanced activity. The process typically involves creating a 3D model of the target protein and then computationally "docking" thousands of candidate molecules into the binding site to predict their binding affinity.
| In Silico Technique | Application in Pterosin Research | Potential for Pteroside A | Reference |
|---|---|---|---|
| Molecular Docking | Used to predict the binding poses and affinities of pterosin derivatives, including (2S)-pteroside A, to enzymes involved in Alzheimer's disease (BACE1, AChE, BChE). | Can be used to identify new protein targets and to refine the structure of Pteroside A for better binding. | researchgate.netnih.gov |
| Molecular Dynamics (MD) Simulation | Performed to assess the stability of the pterosin-enzyme complexes and calculate binding free energy. | Can validate docking results and provide insights into the dynamic nature of the Pteroside A-target interaction. | researchgate.netresearchgate.netnih.gov |
| Virtual Screening | Used to screen libraries of natural compounds to identify novel inhibitors of therapeutic targets. | Can be employed to discover novel analogs of Pteroside A with potentially improved therapeutic profiles. | researchgate.netresearchgate.net |
Molecular Dynamics Simulations
Development of Advanced In Vitro Models (e.g., 3D Cell Cultures, Organoids) for Mechanistic Studies
To better understand the biological effects of Pteroside A in a human-relevant context, researchers are moving beyond traditional 2D cell cultures to more complex in vitro models. medchemexpress.com Three-dimensional (3D) cell cultures and organoids—miniature, self-organizing 3D structures grown from stem cells—can more accurately mimic the architecture and function of human tissues. mdpi.comnih.govmedchemexpress.com
While the direct application of organoid models in Pteroside A research is an emerging area, related studies have utilized advanced cell-based assays. For example, to test the potential of pterosin derivatives in Alzheimer's disease, researchers used an in vitro model of neuroblastoma cells that were engineered to overexpress human β-amyloid precursor protein. nih.gov This model allowed them to measure whether the compounds, including various pterosides (B1200994), could decrease the secretion of pathogenic Aβ peptides. nih.gov The future use of brain organoids could offer an even more physiologically relevant platform to study the neuroprotective effects of Pteroside A, observing its impact on neuronal health and pathology in a complex, tissue-like environment.
Preclinical Study Design Optimization for Efficacy Assessment in Relevant Disease Models
The translation of promising in vitro results into clinical applications requires well-designed preclinical studies in relevant animal models. nih.govdntb.gov.ua Optimizing the design of these studies is crucial for accurately assessing the efficacy of Pteroside A. This involves selecting the appropriate animal model that mimics the human disease state, determining relevant biomarkers, and establishing clear endpoints. targetmol.com
A patent application for a hair growth-enhancing composition containing pterosin compounds, including (2S)-pteroside A, describes a preclinical efficacy study. google.com The study, conducted after approval from an Animal Experimental Ethics Committee, utilized an animal model to evaluate the hair growth effects of the formulation derived from Pteridium aquilinum rhizomes. google.com Such studies must be rigorously designed to minimize bias and ensure that the results are robust and reproducible, paving the way for potential human clinical trials.
Exploration of Synergistic Effects with Other Bioactive Compounds
Natural plant extracts are complex mixtures of numerous phytochemicals, and their therapeutic effects often arise from the synergistic interactions of these components rather than the action of a single compound. researchgate.netresearchgate.net Pteridium aquilinum, the fern from which Pteroside A is isolated, contains a rich array of other bioactive molecules, including other pterosins (like Pterosin B), flavonoids (such as quercetin (B1663063) and kaempferol), and various phenolic compounds. mdpi.comfood.gov.ukscirp.orgomicsonline.org
Biosynthetic Engineering for Enhanced Pteroside A Production
The production of Pteroside A, a sesquiterpenoid glycoside found in bracken fern (Pteridium aquilinum), is naturally limited, which drives research into biotechnological methods for enhanced and scalable synthesis. researchgate.netsoton.ac.uk Metabolic engineering, which modifies an organism's cellular processes to increase the yield of a specific product, presents a promising avenue for overproducing Pteroside A. nih.gov This can be approached by engineering pathways in either microbial hosts or the native plant itself.
The biosynthesis of the pterosin aglycone of Pteroside A originates from the sesquiterpenoid pathway. researchgate.netsoton.ac.uk In engineered microbial hosts like Escherichia coli or Saccharomyces cerevisiae, the production of terpenoids relies on the availability of the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govnih.gov These precursors are synthesized via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway in most bacteria or the mevalonate (B85504) (MVA) pathway in eukaryotes. nih.gov
Strategies to enhance the production of the pterosin aglycone include:
Enhancing Precursor Supply : A primary strategy in metabolic engineering is to boost the endogenous supply of precursor metabolites to improve pathway productivity. nih.gov Overexpression of key genes in the MEP pathway (such as dxs and dxr) or introducing a heterologous MVA pathway into a host like E. coli can significantly increase the pool of IPP and DMAPP, thereby improving diterpene yields by up to 1,000-fold in some cases. nih.gov
Engineering Downstream Pathways : The precursors IPP and DMAPP are condensed to form geranylgeranyl diphosphate (GGPP), the precursor for diterpenoids, by GGPP synthase. nih.gov For sesquiterpenoids like pterosins, farnesyl diphosphate (FPP) is the key intermediate. Engineering the specific terpene synthase that converts FPP to the pterosin skeleton is crucial. Combining the amplification of precursor flux with the mutation and optimization of downstream synthases has been shown to increase diterpenoid production by over 2,600-fold in E. coli. nih.gov
Heterologous Glycosylation : The final step in Pteroside A biosynthesis is the glycosylation of the pterosin aglycone. This requires the identification and introduction of a specific and efficient UDP-dependent glycosyltransferase (UGT) capable of attaching a glucose molecule to the correct position on the pterosin structure.
Metabolic engineering within the native plant or related plant species is another powerful strategy. preprints.orgchemrxiv.org This can involve the overexpression of key biosynthetic genes or the suppression of competing pathways to channel metabolic flux towards Pteroside A accumulation. Modern tools like CRISPR/Cas9 offer precise gene editing to refine plant metabolism for enhanced production of valuable compounds. chemrxiv.org
| Target Area | Engineering Strategy | Potential Genes/Enzymes to Target | Host Organism |
| Precursor Supply | Overexpression of native pathway genes | dxs (1-deoxy-D-xylulose-5-phosphate synthase), dxr (DXP reductoisomerase), idi (IPP isomerase) | E. coli |
| Precursor Supply | Introduction of a heterologous pathway | Mevalonate (MVA) pathway genes | E. coli |
| Downstream Pathway | Overexpression and/or mutation of synthases | Farnesyl diphosphate synthase, Pterosin synthase | E. coli, S. cerevisiae |
| Final Product Formation | Heterologous expression of glycosyltransferase | UDP-dependent glycosyltransferase (UGT) | E. coli, S. cerevisiae |
| In Planta Production | Overexpression of key biosynthetic genes | Endogenous pterosin pathway genes | Pteridium aquilinum |
Sustainable Sourcing and Production Strategies for Pteroside A
The increasing demand for natural products in various industries necessitates the development of sustainable sourcing and production methods to avoid ecological damage and ensure long-term viability. utk.eduivalua.com Sustainable sourcing integrates social, ethical, and environmental factors into the procurement process. ecovadis.com For Pteroside A, which is naturally sourced from bracken fern (Pteridium aquilinum), a multi-faceted approach to sustainability is required. researchgate.netsoton.ac.uk
Sustainable Harvesting of Natural Sources Wild harvesting of Pteridium aquilinum must be managed carefully to prevent over-exploitation and habitat degradation. Key principles of sustainable sourcing include minimizing harm to the environment, conserving biodiversity, and ensuring the long-term resilience of the ecosystem. ivalua.comadec-innovations.com This involves establishing harvesting protocols that allow for the regeneration of the plant population and protect the surrounding environment.
Biotechnological Production A more sustainable and controllable alternative to wild harvesting is biotechnological production. This approach aligns with the goals of a circular economy by reducing waste and reliance on raw material extraction. fieldex.com
Microbial Fermentation : As detailed in the previous section, engineering microorganisms like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli) to produce Pteroside A offers a highly sustainable and scalable production platform. nih.govutexas.edu This method utilizes renewable feedstocks and contained bioreactors, eliminating the need for wild harvesting and the associated environmental impact. mdpi.com Production can be optimized for high yields, making it economically viable. utexas.edu
Plant Cell and Tissue Culture : Culturing cells or tissues of Pteridium aquilinum in bioreactors is another promising sustainable strategy. This method allows for the production of Pteroside A under controlled and optimized conditions, independent of geographical location, climate, or season. It ensures a consistent supply of the compound without depleting natural plant populations. Plants can be engineered as "biofactories" for high-value compounds. preprints.org
Green Chemistry and Semi-Synthesis The principles of green chemistry can be applied to create more sustainable production processes. This includes using environmentally benign solvents, reducing energy consumption, and minimizing waste. ipoint-systems.com A semi-synthetic approach could involve isolating a precursor from a renewable source and then using green chemistry to convert it into Pteroside A. This can be more efficient and sustainable than total chemical synthesis, which is often complex and resource-intensive for natural products. plos.org
| Production Strategy | Description | Advantages | Disadvantages |
| Sustainable Wild Harvesting | Controlled and regulated collection of Pteridium aquilinum from its natural habitat. | Maintains natural source; supports local economies. | Risk of over-harvesting; dependent on climate; variable yield and quality. |
| Microbial Fermentation | Using genetically engineered microbes (E. coli, yeast) in bioreactors to produce Pteroside A. | Highly scalable; consistent quality; not dependent on geography or climate; uses renewable feedstocks. nih.govmdpi.com | High initial development costs; requires extensive metabolic engineering. |
| Plant Cell Culture | Growing Pteridium aquilinum cells in controlled lab conditions to produce Pteroside A. | Independent of environmental factors; consistent supply; protects wild plant populations. preprints.org | Can have lower yields than microbial systems; may be slow-growing. |
| Semi-synthesis | Chemical conversion of a readily available natural precursor into Pteroside A using green chemistry principles. | Potentially high efficiency; reduces complexity compared to total synthesis; can use renewable starting materials. ipoint-systems.com | Dependent on a reliable supply of the precursor; may still require chemical reagents. |
Q & A
Q. What are the primary natural sources of Pteroside A, and what challenges exist in its extraction?
- Methodological Answer : Pteroside A is isolated from Pteris multifida and Pteridium aquilinum rhizomes. Challenges include low yield (e.g., 0.19% for apigenin derivatives in P. multifida) and co-elution with structurally similar sesquiterpenoids. Countercurrent chromatography (CCC) or preparative HPLC with C18 columns are optimized for purification .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for Pteroside A across studies?
- Methodological Answer : Contradictions arise from assay variability (e.g., Pteroside A showed no anti-diabetic activity at 300 μM but exhibited cytotoxicity in KB cells (IC₅₀ = 84.6 μM)). Standardization steps:
- Use cell lines with validated genetic profiles.
- Include positive controls (e.g., quercetin for BACE1 inhibition assays).
- Validate purity via NMR and HPLC before bioassays .
Q. What experimental strategies optimize the isolation of Pteroside A from complex plant matrices?
- Methodological Answer : A tiered approach:
Crude extraction : Ethyl acetate/chloroform for sesquiterpenoid enrichment.
Fractionation : Size-exclusion chromatography to separate glycosides.
Final purification : Reverse-phase HPLC (C18 column, isocratic elution with MeOH:H₂O = 65:35) .
Q. How do stereochemical variations in pterosides influence their biological activity?
- Methodological Answer : Stereochemistry critically impacts target binding. For example:
- (2R)-Pteroside B inhibits BACE1 (IC₅₀ = 18.0 μM), whereas (2S)-Pteroside A is less active (IC₅₀ = 84.6 μM).
- Chiral resolution via chiral HPLC or enzymatic hydrolysis is required to isolate enantiomers for structure-activity relationship (SAR) studies .
Data Contradiction Analysis
Q. Why do some studies report cytotoxic effects of Pteroside A while others show no activity in specific assays?
- Methodological Answer : Context-dependent activity is observed due to:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
